1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
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Overview
Description
“1-(3-Bromo-4-(dimethylamino)phenyl)ethanone” is a chemical compound with the molecular formula C10H12BrNO . It has a molecular weight of 242.11 .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-4-(dimethylamino)phenyl)ethanone” consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms . The SMILES string for this compound is CN©c1ccc(cc1)C(=O)CBr .Physical And Chemical Properties Analysis
“1-(3-Bromo-4-(dimethylamino)phenyl)ethanone” is a solid compound . It has a molecular weight of 242.11 .Scientific Research Applications
Brominated Flame Retardants and Environmental Impact
Organic Synthesis and Chemical Reactivity
Research into the acidolysis of lignin model compounds has provided insights into the chemical reactivity of organic molecules, which could be relevant to understanding the behavior of complex compounds like 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. The study demonstrated significant differences in the reaction mechanisms based on the structural features of the compounds, highlighting the importance of the γ-hydroxymethyl group in determining the pathway of the reaction. This research could pave the way for new approaches in organic synthesis and the degradation of complex organic polymers (Yokoyama, 2015).
Advances in Pharmacology and Toxicology
The pharmacokinetics, pharmacodynamics, and toxicity of new psychoactive substances, including synthetic cathinones, were reviewed to provide a comprehensive overview of their effects, detection methods, and the challenges posed by their use and abuse. Although this study does not directly relate to 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, it underscores the complexity of assessing the impacts of synthetic compounds on health and the environment, suggesting a broader need for detailed studies on the pharmacological and toxicological profiles of novel compounds (Rouxinol et al., 2019).
Environmental Degradation and Advanced Oxidation Processes
A review on the degradation of acetaminophen by advanced oxidation processes (AOPs) collected and summarized state-of-the-art studies on the by-products, biotoxicity, and proposed degradation pathways of acetaminophen in aqueous media. This research highlights the potential environmental impacts of pharmaceutical compounds and the effectiveness of AOPs in mitigating these effects. The findings from this study could be extrapolated to understand the environmental behavior and degradation pathways of other complex organic compounds, including 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (Qutob et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-[3-bromo-4-(dimethylamino)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICXBJJGVAFDNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734487 |
Source
|
Record name | 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone | |
CAS RN |
142500-11-6 |
Source
|
Record name | 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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